
(3-Bromo-3,3-difluoro-prop-1-ynyl)-triisopropyl-silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-3,3-difluoro-prop-1-ynyl)-triisopropyl-silane: is a chemical compound with the molecular formula C12H21BrF2Si . It is characterized by the presence of a bromine atom, two fluorine atoms, and a propynyl group attached to a triisopropylsilane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-3,3-difluoro-prop-1-ynyl)-triisopropyl-silane typically involves the reaction of a suitable precursor with bromine and fluorine sources under controlled conditions. One common method involves the use of (3-Bromo-3,3-difluoro-prop-1-ynyl)benzene as a starting material, which is then reacted with triisopropylsilane in the presence of a catalyst to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .
化学反応の分析
Types of Reactions: (3-Bromo-3,3-difluoro-prop-1-ynyl)-triisopropyl-silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The triple bond in the propynyl group can participate in addition reactions with various reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Addition Reactions: Reagents such as hydrogen halides, halogens, and other electrophiles are used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while addition reactions can lead to the formation of dihaloalkanes or other addition products .
科学的研究の応用
Chemistry: In chemistry, (3-Bromo-3,3-difluoro-prop-1-ynyl)-triisopropyl-silane is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology and Medicine: While specific biological and medicinal applications of this compound are less documented, its structural features suggest potential use in the design of bioactive molecules and pharmaceuticals. Research in this area may explore its interactions with biological targets and its potential therapeutic effects.
Industry: In industry, this compound may be used in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other valuable compounds. Its reactivity and stability make it suitable for various industrial applications .
作用機序
The mechanism of action of (3-Bromo-3,3-difluoro-prop-1-ynyl)-triisopropyl-silane involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the propynyl group, contribute to its reactivity and ability to participate in various chemical reactions. The triisopropylsilane moiety provides stability and influences the compound’s overall behavior in different environments.
類似化合物との比較
- (3-Bromo-3,3-difluoroprop-1-yn-1-yl)benzene
- (3-Bromo-3,3-difluoroprop-1-yn-1-yl)tris(propan-2-yl)silane
Comparison: Compared to similar compounds, (3-Bromo-3,3-difluoro-prop-1-ynyl)-triisopropyl-silane is unique due to the presence of the triisopropylsilane moiety, which imparts distinct physical and chemical properties. This moiety enhances the compound’s stability and influences its reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
特性
IUPAC Name |
(3-bromo-3,3-difluoroprop-1-ynyl)-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrF2Si/c1-9(2)16(10(3)4,11(5)6)8-7-12(13,14)15/h9-11H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLZLNSHJLHBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC(F)(F)Br)(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrF2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
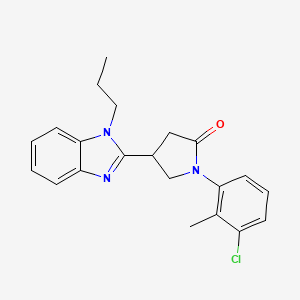
![4-acetamido-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2650084.png)
![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2650086.png)
![N-(3-chloro-4-methoxyphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2650088.png)
![5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B2650091.png)
![N'-(3,4-dimethylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2650092.png)
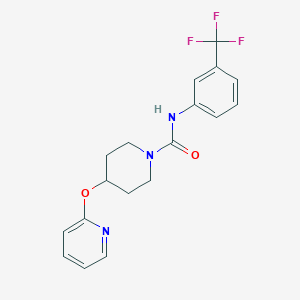
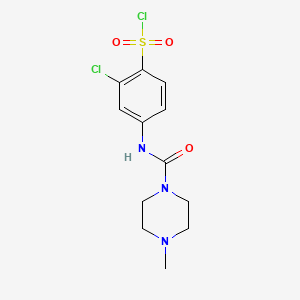
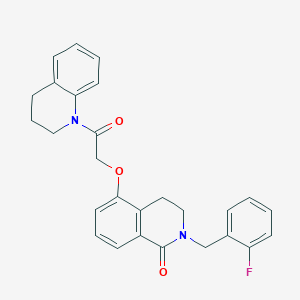
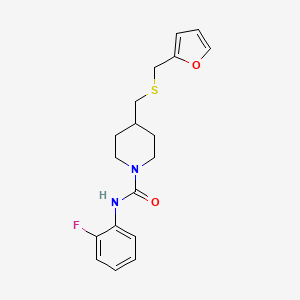
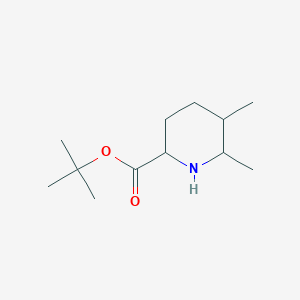
![N-(3-chloro-4-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2650101.png)
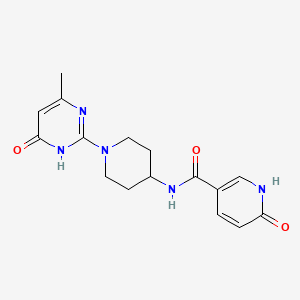
![(Z)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide](/img/structure/B2650106.png)
